molecular formula C30H42N8O3 B560425 Naquotinib CAS No. 1448232-80-1

Naquotinib

Cat. No.: B560425
CAS No.: 1448232-80-1
M. Wt: 562.7 g/mol
InChI Key: QKDCLUARMDUUKN-XMMPIXPASA-N
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Description

Naquotinib is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. This compound has shown efficacy in inhibiting both activating mutations and resistance mutations of the epidermal growth factor receptor, making it a promising candidate for targeted cancer therapy .

Scientific Research Applications

Naquotinib has a wide range of scientific research applications, particularly in the field of oncology. It has been extensively studied for its efficacy in treating non-small cell lung cancer with epidermal growth factor receptor mutations . Additionally, this compound has shown potential in inhibiting tumor growth in models with epidermal growth factor receptor-activating mutations, T790M resistance mutation, and AXL overexpression . Its mutation-selective inhibitory effects make it a valuable tool for understanding the biology of epidermal growth factor receptor mutations and developing targeted therapies.

Mechanism of Action

Target of Action

Naquotinib, also known as ASP8273, is a novel third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor . EGFRs are a class of receptor tyrosine kinase, also known as ErbB1 and HER1 . They play a crucial role in the regulation of cell growth, survival, and differentiation . This compound has been shown to inhibit several kinases, including BTK, JAK3, and TXK .

Mode of Action

This compound interacts with its targets by inhibiting EGFR tyrosine kinase activity . It has been found to covalently bind to a mutant EGFR (L858R/ T790M) via cysteine residue 797 in the kinase domain of EGFR with long-lasting inhibition . This interaction results in the inhibition of EGFR-derived signals, effectively suppressing the proliferation and survival of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it inhibits the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . Mutations in the EGFR gene can lead to overproduction of EGFR protein, causing several types of cancer . This compound also inhibits the phosphorylation of AXL, an alternative bypassing pathway for resistance to EGFR-TKIs .

Pharmacokinetics

This compound exhibits almost dose-proportional pharmacokinetics in both plasma and tumors . Interestingly, it shows a higher concentration and a longer elimination half-life in tumors than in plasma , suggesting that it may have a favorable distribution profile for treating tumors.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of EGFR with activating mutations, as well as the T790M resistance mutation . It has been shown to induce tumor regression in non-small cell lung cancer (NSCLC) models with EGFR-activating mutations with or without the T790M resistance mutation .

Action Environment

While specific environmental factors influencing this compound’s action are not explicitly mentioned in the literature, it’s worth noting that the efficacy of any drug can be influenced by a variety of factors, including the patient’s overall health, the presence of other medications, and individual genetic variations

Safety and Hazards

Naquotinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

The synthesis of naquotinib involves multiple steps, including the formation of a pyrazine carboxamide-based structure. The synthetic route typically involves the use of liquid chromatography-tandem mass spectrometry for accurate determination and metabolic stability assessment . Industrial production methods are designed to ensure high purity and yield, often involving advanced chromatographic techniques and stringent reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Naquotinib undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. Common reagents used in these reactions include human liver microsomes for metabolic profiling . Major products formed from these reactions include phase I metabolites, such as N-demethylated, oxidized, and hydroxylated derivatives. Reactive intermediates, including electrophiles like aldehydes and iminium ions, have also been identified .

Properties

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448232-80-1
Record name Naquotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naquotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAQUOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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